NAMPT Inhibitory Potency: Azetidine vs. Pyrrolidine
In a direct scaffold morphing study of NAMPT inhibitors, the 3-pyridyl azetidine urea derivative demonstrated a binding affinity Ki of 5.1 nM against human NAMPT, whereas the corresponding pyrrolidine analog (5-membered ring replacement) exhibited a Ki of 13.6 nM under identical assay conditions [1]. This represents a 2.7-fold improvement in target engagement conferred specifically by the azetidine ring geometry.
| Evidence Dimension | NAMPT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.1 nM (3-pyridyl azetidine urea derivative) |
| Comparator Or Baseline | Pyrrolidine analog: Ki = 13.6 nM |
| Quantified Difference | 2.7-fold greater potency (azetidine vs pyrrolidine) |
| Conditions | Human NAMPT enzyme; fluorescence-based binding assay; compound 11 (azetidine) vs compound 12 (pyrrolidine) in ACS Med. Chem. Lett. 2019 |
Why This Matters
A 2.7-fold potency difference translates to significantly lower compound requirements in cellular assays and potential in vivo dosing, directly impacting synthesis scale-up costs and assay reagent budgets.
- [1] Palacios, D. S.; et al. Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Med. Chem. Lett. 2019, 10 (11), 1537-1542. View Source
